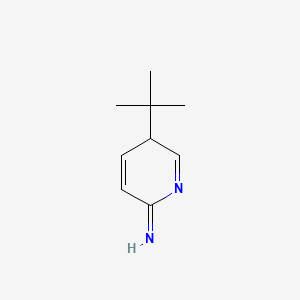
3-tert-butyl-3H-pyridin-6-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-3H-pyridin-6-imine is a heterocyclic organic compound characterized by a pyridine ring with a tert-butyl group and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-3H-pyridin-6-imine typically involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent . This reaction proceeds at ambient temperature and yields the desired product in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-3H-pyridin-6-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-tert-butyl-3H-pyridin-6-imine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-tert-butyl-3H-pyridin-6-imine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting sterol 14-alpha demethylase, thereby exhibiting antifungal activity . The compound’s structure allows it to fit into the active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of 3-tert-butyl-3H-pyridin-6-imine.
2-pyridinecarboxaldehyde: Another precursor used in the synthesis.
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: A similar compound with antifungal properties.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with other molecules and making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-tert-butyl-3H-pyridin-6-imine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-7,10H,1-3H3 |
InChI Key |
HWBWXJBTPPFXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C=CC(=N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-[(E)-2-nitroethenyl]pyridine, E](/img/structure/B12355264.png)

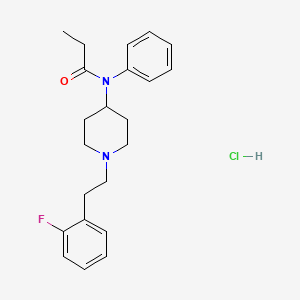
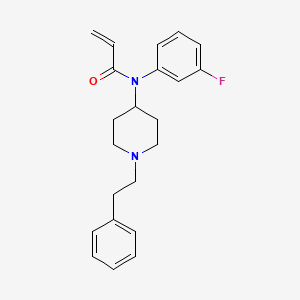
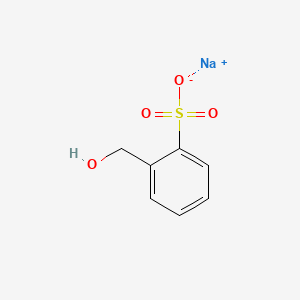
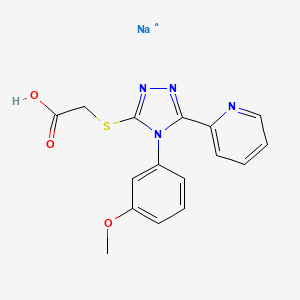

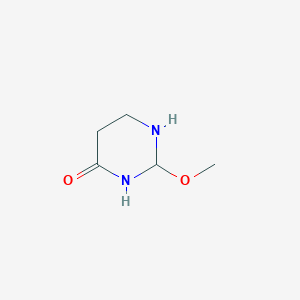
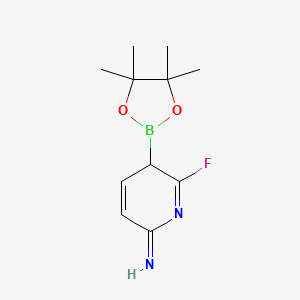

![2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355328.png)
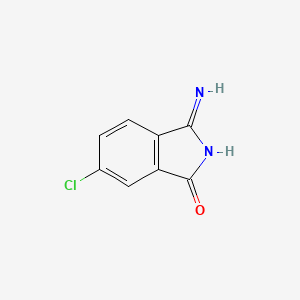
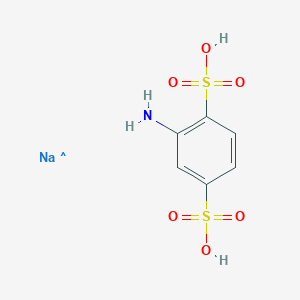
![(1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12355349.png)
